4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and an isopropyl group at the 2-position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor of the JAK family of enzymes . By inhibiting the activity of one or more of the JAK enzymes, it interferes with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound this compound affects the JAK-STAT signaling pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . Disruption of this pathway by the compound may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
Its distinctive structure can influence pharmacokinetics and pharmacodynamics
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to altered gene activation, potentially affecting cell division, death, and tumor formation processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with Janus kinase (JAK) enzymes, which are involved in the JAK-STAT signaling pathway . This pathway is essential for various cellular processes, including cell division, apoptosis, and immune responses. The compound binds to the ATP-binding site of JAK enzymes, thereby inhibiting their activity and disrupting the downstream signaling cascade .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the JAK-STAT pathway, the compound can reduce the proliferation of cancer cells and induce apoptosis . Additionally, it has been observed to affect immune cells, leading to decreased production of pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK enzymes, leading to their inhibition . This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in cell growth and survival . Consequently, the compound can effectively halt the progression of certain cancers and inflammatory diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function . The exact temporal dynamics may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yields and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amine-substituted pyrrolo[2,3-d]pyrimidine derivative.
Scientific Research Applications
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of bioactive molecules, influencing pharmacokinetics and pharmacodynamics.
Materials Science: Its unique electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: The presence of an iodine atom at the 5-position introduces additional reactivity, useful in certain synthetic applications.
Uniqueness
The presence of both the chlorine atom and the isopropyl group in 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique chemical properties, such as increased hydrophobicity and specific electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(2)8-12-7(10)6-3-4-11-9(6)13-8/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNEXMJUNVCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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